Apixaban-d3 - 1131996-12-7

Apixaban-d3

Catalog Number: EVT-1207177
CAS Number: 1131996-12-7
Molecular Formula: C25H25N5O4
Molecular Weight: 462.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Apixaban is a direct oral anticoagulant (DOAC) that targets factor Xa, playing a crucial role in the coagulation cascade by inhibiting thrombin generation and clot formation. It is widely used for the prevention and treatment of thromboembolic diseases, including deep venous thrombosis and atrial fibrillation. The drug's pharmacokinetic profile is characterized by good oral bioavailability, low clearance, and multiple elimination pathways, which minimizes the potential for drug-drug interactions579.

Molecular Structure Analysis

Apixaban-d3 shares a near-identical molecular structure with Apixaban. The key difference lies in the substitution of three hydrogen atoms (1H) with three deuterium atoms (2H, also denoted as D) in the acetic acid side chain of the molecule. [] This isotopic substitution does not significantly alter the chemical behavior but introduces a mass difference detectable by mass spectrometry.

Applications in Various Fields

Thromboembolic Disease Prevention and TreatmentApixaban is used clinically for the prevention and treatment of various thromboembolic disorders. It has been shown to reduce coagulation activity biomarkers, such as D-dimer and prothrombin fragment 1.2 (F1.2), in patients with acute coronary syndrome (ACS), indicating its efficacy in secondary prevention4. The drug's pharmacokinetics and pharmacodynamics are consistent across a broad range of patients, allowing for fixed dosages without the need for therapeutic drug monitoring9.

Drug-Drug Interaction PotentialThe metabolic drug-drug interaction potential of apixaban has been evaluated, demonstrating that it does not significantly inhibit cytochrome P450 enzymes, which are commonly involved in drug metabolism. This low interaction potential is further supported by the fact that a significant portion of the drug is excreted unchanged, reducing the likelihood of interactions with other medications2.

Vascular FunctionBeyond its anticoagulant properties, apixaban has been found to enhance vasodilation mediated by protease-activated receptor 2 (PAR-2) in isolated rat arteries. This suggests a potential role for apixaban in improving vascular function, particularly in the context of endothelial dysfunction associated with cardiovascular diseases3.

Comparison with Other AnticoagulantsApixaban has been compared with other direct inhibitors of coagulation factors, such as factor VIIa, XIa, and thrombin. It effectively inhibits tissue-factor induced platelet aggregation in vitro, which is comparable to the effects of direct thrombin inhibitors and more effective than factor XIa inhibitors under the same conditions8.

Future Directions
  • Development of More Sensitive and Robust Analytical Methods: Ongoing research aims to further enhance the sensitivity and robustness of LC-MS/MS methods using Apixaban-d3 as an internal standard. [] This includes exploring different sample preparation techniques, chromatographic conditions, and mass spectrometry parameters to achieve lower limits of detection and quantification.
  • Expanding Applications in Clinical Research: The use of Apixaban-d3 can be extended to support clinical trials and observational studies investigating the efficacy and safety of Apixaban in various patient populations. [, , , , , , , , , , , , , , ] This includes studies focusing on specific patient subgroups, such as those with renal impairment, elderly patients, or patients with certain types of cancer, to optimize treatment strategies and personalize therapy.

Rivaroxaban

  • Compound Description: Rivaroxaban is a direct factor Xa inhibitor used to prevent blood clots and strokes. It acts by blocking the active site of factor Xa, a key enzyme in the coagulation cascade, thereby inhibiting the production of thrombin and subsequent clot formation. Rivaroxaban is often compared to apixaban in studies assessing their relative effectiveness and safety. [, , , , ]
  • Relevance: Rivaroxaban and apixaban are both direct factor Xa inhibitors, belonging to the same class of anticoagulants. They share structural similarities, particularly in the oxazolidinone ring system, which is essential for their mechanism of action in inhibiting factor Xa. [, , ]

Edoxaban

  • Compound Description: Edoxaban is another direct factor Xa inhibitor prescribed to prevent strokes and blood clots in individuals with atrial fibrillation or venous thromboembolism. Like apixaban, it directly targets factor Xa, interrupting the coagulation cascade and reducing the risk of clot formation. [, , , , ]
  • Relevance: Edoxaban falls under the same category of direct factor Xa inhibitors as apixaban. They possess similar structural features, including the core oxazolidinone ring, responsible for their anticoagulant activity by binding to factor Xa. [, ]

Dabigatran

  • Compound Description: Dabigatran is a direct thrombin inhibitor used to prevent strokes in patients with atrial fibrillation. Unlike apixaban, which targets factor Xa, dabigatran directly inhibits thrombin, another key enzyme in the coagulation cascade, preventing clot formation. [, , ]
  • Relevance: While dabigatran and apixaban target different enzymes in the coagulation cascade, they are both classified as direct oral anticoagulants (DOACs). They represent alternatives to traditional vitamin K antagonist anticoagulants like warfarin, offering advantages such as fewer drug interactions and less frequent monitoring requirements. [, ]

Warfarin

  • Compound Description: Warfarin, a vitamin K antagonist, is a commonly prescribed anticoagulant for preventing strokes and blood clots in individuals with atrial fibrillation or venous thromboembolism. It works by inhibiting the synthesis of vitamin K-dependent clotting factors in the liver, ultimately reducing the blood's ability to clot. Warfarin's narrow therapeutic index and numerous drug and food interactions necessitate frequent monitoring. [, , , , , , , , , , ]
  • Relevance: Although structurally distinct from apixaban, warfarin serves as a crucial comparator in numerous studies evaluating apixaban's effectiveness and safety. These studies aim to determine if apixaban offers a superior alternative to warfarin for preventing strokes and blood clots, considering warfarin's limitations, such as the need for frequent monitoring and its potential for interactions with other medications and food. [, , , , , , , , ]

Dalteparin

  • Compound Description: Dalteparin, a low-molecular-weight heparin (LMWH), acts as an anticoagulant by enhancing the activity of antithrombin, a natural inhibitor of clotting factors. It is commonly used for the treatment and prevention of venous thromboembolism. [, , ]
  • Relevance: In several studies, dalteparin serves as the control treatment when assessing the efficacy and safety of apixaban, particularly for the treatment of cancer-associated venous thromboembolism. These studies aim to determine if apixaban offers a comparable or superior alternative to dalteparin for managing blood clots in patients with cancer. [, , ]

Enoxaparin

  • Compound Description: Enoxaparin is another low-molecular-weight heparin (LMWH) with anticoagulant properties, used to prevent and treat deep vein thrombosis and pulmonary embolism. It functions similarly to dalteparin by augmenting antithrombin activity, inhibiting clotting factors, and thereby reducing the risk of clot formation. [, ]
  • Relevance: Enoxaparin often serves as a comparator to apixaban in clinical trials investigating the prevention of venous thromboembolism, especially in specific patient populations like those undergoing surgery. These trials aim to ascertain if apixaban provides a similarly effective and safe alternative to enoxaparin for preventing blood clots after surgery. []
Mechanism of Action

Apixaban exerts its anticoagulant effects by selectively inhibiting factor Xa. This inhibition is potent and reversible, with a high affinity for factor Xa over other coagulation proteases. Apixaban's action prevents the conversion of prothrombin to thrombin, a key step in the formation of blood clots. The drug has been shown to affect thrombin generation parameters significantly, such as increasing lag-time and decreasing endogenous thrombin potential (ETP) and thrombin-peak, especially in the presence of thrombomodulin1. Additionally, apixaban maintains its inhibitory activity against both free and clot-bound factor Xa, as well as within the prothrombinase complex6.

Properties

CAS Number

1131996-12-7

Product Name

Apixaban-d3

IUPAC Name

7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuteriomethoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide

Molecular Formula

C25H25N5O4

Molecular Weight

462.5 g/mol

InChI

InChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32)/i1D3

InChI Key

QNZCBYKSOIHPEH-FIBGUPNXSA-N

SMILES

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N

Synonyms

4,5,6,7-Tetrahydro-1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]-1H-pyrazolo[3,4-c]pyridine-3-carboxamide-d3; BMS 562247-01-d3; 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.